molecular formula C21H24N4O3S B2631122 N-ethyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242937-34-3

N-ethyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2631122
CAS No.: 1242937-34-3
M. Wt: 412.51
InChI Key: NBZATXAXNCJYSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the design and synthesis of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Synthesis and Chemical Modification

N-ethyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide and related compounds have been synthesized and chemically modified for various scientific applications. For example, derivatives of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, including similar compounds, have been synthesized and used as synthons for creating fused polyheterocyclic systems (Bakhite, Yamada, & Al-Sehemi, 2005). Similarly, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones demonstrated their potential as antistaphylococcal agents (Kostenko et al., 2008).

Antimicrobial and Antitumor Activities

Research has explored the antimicrobial and antitumor potential of compounds structurally related to this compound. For instance, 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones have shown significant antistaphylococcal activity (Kostenko et al., 2008). Furthermore, a series of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which are structurally analogous, displayed potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma cell lines (Hafez & El-Gazzar, 2017).

Chemical Reactivity Studies

The reactivity of compounds similar to this compound has also been a subject of research. Studies on 3-amino-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones revealed their diverse chemical reactivity, which is crucial for the development of new pharmaceutical compounds (Kostenko et al., 2007).

Properties

IUPAC Name

N-ethyl-1-[7-(3-methoxyphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-3-22-19(26)14-7-5-9-25(11-14)21-23-17-16(12-29-18(17)20(27)24-21)13-6-4-8-15(10-13)28-2/h4,6,8,10,12,14H,3,5,7,9,11H2,1-2H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZATXAXNCJYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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